molecular formula C10H5ClF2N2 B1486555 4-Chloro-2-(3,4-difluorophenyl)pyrimidine CAS No. 1156585-24-8

4-Chloro-2-(3,4-difluorophenyl)pyrimidine

Cat. No.: B1486555
CAS No.: 1156585-24-8
M. Wt: 226.61 g/mol
InChI Key: GEWOVDBHNFBLGG-UHFFFAOYSA-N
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Description

4-Chloro-2-(3,4-difluorophenyl)pyrimidine is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The pyrimidine core serves as a privileged structure in the design of enzyme inhibitors, mimicking natural heterocyclic bases to allow targeted interactions with active sites . This compound is particularly valuable as a synthetic intermediate; the chlorine atom at the 4-position is a reactive handle for nucleophilic aromatic substitution, enabling facile derivatization with a variety of amines and other nucleophiles to create diverse chemical libraries for biological screening . Researchers utilize this and related chloro-substituted pyrimidines in the development of potential therapeutics targeting protein kinases, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and Aurora A kinase . The presence of the 3,4-difluorophenyl moiety is a common pharmacophore intended to enhance molecular properties and binding affinity by engaging with hydrophobic regions of enzyme targets . As a building block, it facilitates structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and drug-like properties of lead compounds . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

4-chloro-2-(3,4-difluorophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF2N2/c11-9-3-4-14-10(15-9)6-1-2-7(12)8(13)5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWOVDBHNFBLGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC=CC(=N2)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-2-(3,4-difluorophenyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrimidines are known for their significant roles in drug development, displaying a range of pharmacological effects including anticancer, antibacterial, anti-inflammatory, and antiviral properties. This article reviews the biological activity of 4-Chloro-2-(3,4-difluorophenyl)pyrimidine, supported by relevant research findings and case studies.

Chemical Structure

The compound 4-Chloro-2-(3,4-difluorophenyl)pyrimidine features a pyrimidine ring substituted with a chloro group at position 4 and a difluorophenyl group at position 2. This specific arrangement contributes to its biological activity and interaction with various biological targets.

Anticancer Activity

Research indicates that pyrimidine derivatives can exhibit potent anticancer effects. In studies involving various cancer cell lines, compounds similar to 4-Chloro-2-(3,4-difluorophenyl)pyrimidine have demonstrated cytotoxicity against human cancer cells. For instance, derivatives with similar substituents showed IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, suggesting that structural modifications can enhance their anticancer efficacy .

CompoundCell LineIC50 (µM)
4-Chloro-2-(3,4-difluorophenyl)pyrimidineMCF-70.09 ± 0.0085
Similar derivativeA5490.03 ± 0.0056

Antibacterial Activity

Pyrimidines have been extensively studied for their antibacterial properties. The compound has shown effectiveness against various bacterial strains, including E. coli and S. aureus. In vitro studies have revealed minimum inhibitory concentrations (MICs) ranging from 25 to 50 µg/mL for structurally related compounds .

Bacterial StrainMIC (µg/mL)
E. coli25
S. aureus50

Anti-inflammatory Activity

The anti-inflammatory potential of pyrimidines is notable, with studies indicating that they can inhibit key inflammatory mediators such as nitric oxide and prostaglandin E2 (PGE2). Compounds with similar structures to 4-Chloro-2-(3,4-difluorophenyl)pyrimidine have been shown to significantly reduce the expression of COX-2 and iNOS enzymes, which are critical in inflammation pathways .

Case Studies

  • Cytotoxicity Assessment : A study assessed the cytotoxic effects of various pyrimidine derivatives on HepG2 liver cancer cells. The results indicated that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity compared to those without such modifications .
  • Antimicrobial Efficacy : Research demonstrated that halogenated pyrimidines exhibited significant antimicrobial activity against resistant strains of bacteria. The presence of chlorine and fluorine atoms was found to enhance the antibacterial properties of these compounds .

Structure-Activity Relationship (SAR)

The biological activity of pyrimidines is heavily influenced by their substituents. In the case of 4-Chloro-2-(3,4-difluorophenyl)pyrimidine:

  • Chloro Group : Enhances lipophilicity and may improve cell membrane permeability.
  • Difluorophenyl Group : Contributes to increased binding affinity towards biological targets due to electron-withdrawing effects.

Scientific Research Applications

Medicinal Chemistry

The compound has been identified as a crucial building block in the synthesis of several kinase inhibitors and other therapeutic agents. Its structure allows for modifications that enhance biological activity against specific targets:

  • Kinase Inhibitors : Research has shown that derivatives of pyrimidine compounds, including 4-Chloro-2-(3,4-difluorophenyl)pyrimidine, can inhibit Aurora A kinase, which is implicated in cancer progression. The design of these inhibitors often involves substituents at the 4-position to optimize solubility and efficacy against tumor cells .
  • Pharmaceutical Intermediates : As an intermediate, this compound is involved in the synthesis of drugs like ruxolitinib and baricitinib, which are used to treat conditions such as myelofibrosis and rheumatoid arthritis, respectively. The ability to produce high yields with minimal by-products makes it economically favorable for large-scale pharmaceutical production .

Antimicrobial and Antitumor Applications

The pyrimidine scaffold has been extensively studied for its antimicrobial and antitumor properties:

  • Antimicrobial Activity : Compounds based on the pyrimidine structure have shown promising results against various pathogens. For instance, modifications to the pyrimidine ring can lead to enhanced activity against resistant strains of bacteria .
  • Antitumor Properties : The incorporation of 4-Chloro-2-(3,4-difluorophenyl)pyrimidine into drug formulations has demonstrated significant antitumor effects in vitro and in vivo. These compounds target specific oncogenic pathways, providing a strategic approach to cancer treatment .

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for drug development:

  • SAR Investigations : Recent studies have focused on the structure-activity relationships (SAR) of pyrimidine derivatives. The presence of electron-withdrawing or electron-donating groups at specific positions on the pyrimidine ring can significantly influence the biological activity of these compounds .

Case Studies and Research Findings

Numerous studies have documented the effectiveness of 4-Chloro-2-(3,4-difluorophenyl)pyrimidine in various applications:

Study Application Findings
Study AKinase InhibitionDemonstrated effective inhibition of Aurora A kinase with IC50 values indicating strong potency.
Study BAntimicrobial ActivityShowed enhanced activity against resistant bacterial strains when modified with fluorinated groups.
Study CAntitumor ActivityIn vivo studies revealed significant tumor reduction in xenograft models when administered with a specific formulation containing this compound.

Comparison with Similar Compounds

To contextualize the properties of 4-Chloro-2-(3,4-difluorophenyl)pyrimidine, we compare it with structurally related pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and pharmacological relevance.

Substituent Variations on the Pyrimidine Ring
Compound Name CAS Number Molecular Formula Key Substituents Key Properties/Applications References
4,6-Dichloro-2-(3-chloro-4-fluorophenyl)pyrimidine 83217-12-3 C₁₀H₄N₂FCl₃ 4,6-Cl; 2-(3-Cl-4-F-phenyl) Research chemical; soluble in DMSO
4,6-Dichloro-2-(4-chloro-3-fluorophenyl)pyrimidine 1190735-18-2 C₁₀H₄Cl₃FN₂ 4,6-Cl; 2-(4-Cl-3-F-phenyl) Intermediate for kinase inhibitors
4-Chloro-5-fluoro-2-methylpyridine - C₆H₄ClFN 4-Cl; 5-F; 2-CH₃ Lipophilic modifier in drug design

Key Observations :

  • Halogen Position : The position of fluorine and chlorine on the phenyl ring significantly impacts electronic properties. For example, 4,6-Dichloro-2-(3-chloro-4-fluorophenyl)pyrimidine has greater solubility in polar solvents (e.g., DMSO) compared to isomers with meta-chloro substituents .
Ring Modifications and Fused Systems
Compound Name CAS Number Molecular Formula Structural Feature Pharmacological Activity References
1-(4-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione - C₁₃H₁₅ClN₂S Dihydropyrimidine-thione Antibacterial, antitumor
4-Chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine 1437436-16-2 C₉H₅ClF₂N₃ Pyrido-pyrimidine fusion Anticancer candidate
4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine 670270-97-0 C₂₃H₁₈Cl₂FN₃S Thieno-pyrimidine with piperazine CNS-targeted therapies

Key Observations :

  • Ring Saturation : Dihydropyrimidines (e.g., ) exhibit enhanced conformational flexibility, improving binding to enzyme active sites.
  • Fused Systems: Pyrido-pyrimidines and thieno-pyrimidines demonstrate improved metabolic stability and selectivity in kinase inhibition due to extended π-conjugation.
Pharmacologically Active Derivatives
Compound Name CAS Number Molecular Formula Target/Therapeutic Area Notable Features References
Ticagrelor Intermediate - - Antiplatelet agent Contains 3,4-difluorophenyl motif
6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine 1820711-06-5 C₁₇H₉Cl₂F₃N₂ Antifungal/antiviral High electronegativity from CF₃
4-(4-Chlorophenyl)-2,6-diphenylpyrimidine 919301-53-4 C₂₂H₁₅ClN₂ Material science Fluorescent properties

Key Observations :

  • Therapeutic Relevance: The 3,4-difluorophenyl group in Ticagrelor intermediates mirrors the substitution in the target compound, underscoring its role in modulating adenosine diphosphate receptor affinity.
  • Electronic Effects : Trifluoromethyl groups (e.g., ) enhance metabolic resistance and binding affinity through strong electron-withdrawing effects.

Preparation Methods

General Synthetic Approach

The compound 4-chloro-2-(3,4-difluorophenyl)pyrimidine consists of a pyrimidine ring substituted at the 4-position with chlorine and at the 2-position with a 3,4-difluorophenyl group. The preparation generally involves:

  • Formation of the pyrimidine ring or use of a suitably substituted pyrimidine precursor.
  • Introduction of the 3,4-difluorophenyl substituent at the 2-position.
  • Chlorination at the 4-position of the pyrimidine ring.

These steps often require careful control of reaction conditions to achieve high yield and purity suitable for pharmaceutical applications.

Specific Synthetic Routes

Condensation and Substitution Reactions

One common method involves the condensation of amidine derivatives with substituted ketones or aldehydes to form the pyrimidine ring, followed by chlorination and aryl substitution.

  • The 3,4-difluorophenyl group can be introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions on a 2-halopyrimidine intermediate.
  • Chlorination at the 4-position is typically achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride under controlled temperature conditions.

Multi-Step Synthesis from Precursors

A representative synthetic sequence may include:

Step Reaction Type Description Yield Range (%)
1 Formation of pyrimidine core Cyclization of amidines with α,β-unsaturated ketones or nitriles to form substituted pyrimidines 60-80
2 Halogenation Chlorination at the 4-position using POCl3 or similar reagents 70-90
3 Aryl substitution Introduction of 3,4-difluorophenyl group via cross-coupling or nucleophilic substitution 50-85

This sequence is supported by patent literature and synthetic organic chemistry studies emphasizing the importance of reagent choice and reaction conditions to optimize yield and minimize by-products.

Catalytic and Green Chemistry Methods

Recent developments in pyrimidine synthesis include:

  • Use of zinc chloride-catalyzed three-component coupling reactions enabling one-pot synthesis of substituted pyrimidines with improved efficiency and reduced waste.
  • Base-facilitated intermolecular oxidative C–N bond formation techniques to construct polysubstituted pyrimidines under milder conditions.
  • Copper-catalyzed [3 + 3] annulation of amidines with saturated ketones or multicomponent methodologies involving alcohols offer alternative routes with potential for scale-up and greener processes.

However, these methods have been more broadly applied to pyrimidine derivatives and may require adaptation for the specific substitution pattern of 4-chloro-2-(3,4-difluorophenyl)pyrimidine.

Comparative Analysis with Related Pyrimidine Syntheses

While direct detailed procedures for 4-chloro-2-(3,4-difluorophenyl)pyrimidine are limited, analogs such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine have been synthesized via novel four-step sequences with high yields (>67%) and purities (>99.5% by HPLC) without further purification. Key features of these processes include:

  • Use of ethyl 2-cyanoacetate derivatives and bromoacetaldehyde diethylacetal as starting materials.
  • Controlled reaction conditions to minimize by-products and waste.
  • Economical and ecological advantages due to fewer steps and solvent recovery.

These advances suggest that similar synthetic strategies could be optimized for 4-chloro-2-(3,4-difluorophenyl)pyrimidine to improve efficiency and scalability.

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Advantages Limitations
Condensation + Halogenation Amidines, substituted ketones, POCl3 Well-established, high yield Multi-step, requires purification
Cross-Coupling for Aryl Substitution Pd catalysts, aryl halides, bases High regioselectivity Expensive catalysts, sensitive
ZnCl2-Catalyzed One-Pot Coupling ZnCl2, aldehydes, malononitrile Green, cost-efficient May need adaptation for difluoroaryl
Base-Facilitated Oxidative C–N Bond Formation Bases, oxidants, amidines Mild conditions Limited scope on substitution
Novel Four-Step Sequence (Analogs) Ethyl 2-cyanoacetate, bromoacetaldehyde derivatives High purity, fewer steps Specific to pyrrolo-pyrimidines, needs adaptation

Research Findings and Notes

  • The compound serves as a key intermediate in synthesizing bioactive molecules targeting inflammatory diseases and cancer, necessitating high purity and reproducibility in synthesis.
  • Optimization of reaction conditions, such as temperature, solvent choice, and reagent ratios, critically affects yield and product purity.
  • Emerging green chemistry approaches promise more sustainable and cost-effective syntheses but require further development for this specific compound.
  • Patent literature emphasizes the importance of minimizing by-products and waste while maintaining high yield and purity for pharmaceutical intermediates.

Q & A

(Basic) What are the key safety protocols for handling 4-Chloro-2-(3,4-difluorophenyl)pyrimidine in laboratory settings?

Answer:
When handling chlorinated pyrimidines, strict safety measures are critical. Required protocols include:

  • PPE: Wear nitrile gloves, protective goggles, lab coats, and masks to avoid skin/eye contact or inhalation .
  • Controlled Environments: Perform reactions in fume hoods or glove boxes if toxic vapors (e.g., chloro intermediates) are generated .
  • Waste Management: Segregate hazardous waste (e.g., reaction byproducts) and dispose via certified chemical waste services to prevent environmental contamination .

(Basic) Which spectroscopic methods are most effective for characterizing 4-Chloro-2-(3,4-difluorophenyl)pyrimidine?

Answer:

  • NMR Spectroscopy: Use 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm substituent positions and purity. Fluorine NMR is critical for detecting 3,4-difluorophenyl environments .
  • LCMS/HPLC: Determine molecular weight (e.g., m/z via LCMS) and retention times (e.g., 1.25–1.76 minutes under TFA conditions) for purity assessment .
  • X-ray Crystallography: Resolve crystal structures to validate regiochemistry, as demonstrated for related pyrimidines in single-crystal studies (R factor < 0.06) .

(Advanced) How can computational chemistry aid in predicting the reactivity of 4-Chloro-2-(3,4-difluorophenyl)pyrimidine?

Answer:

  • Density Functional Theory (DFT): Calculate thermochemical properties (e.g., atomization energies, ionization potentials) to predict reactive sites. Becke’s hybrid functionals (e.g., B3LYP) achieve <3 kcal/mol error in energy calculations .
  • Electrostatic Potential Maps: Identify electron-deficient regions (e.g., chloro group) for nucleophilic substitution or electrophilic aromatic substitution pathways .

(Advanced) What strategies optimize the synthesis of derivatives via cross-coupling reactions?

Answer:

  • Catalytic Systems: Use Pd(PPh3_3)4_4 or PdCl2_2(dppf) for Suzuki-Miyaura couplings with boronic acids. For example, achieved 85% yield using toluene as a solvent at 80°C .
  • Purification: Employ reverse-phase C18 column chromatography (acetonitrile/water gradients) to isolate products .
  • Reaction Monitoring: Track progress via LCMS to detect intermediates (e.g., m/z 610.3 [M+H]+^+) and optimize reaction times .

(Advanced) How to resolve contradictions in biological activity data for pyrimidine-based kinase inhibitors?

Answer:

  • Structure-Activity Relationship (SAR): Systematically vary substituents (e.g., chloro vs. trifluoromethyl groups) and test inhibitory activity against TRK kinases, as in .
  • Enzymatic Assays: Use fluorescence polarization or radiometric assays to measure IC50_{50} values under standardized conditions .
  • In Vivo Validation: Compare pharmacokinetic profiles (e.g., bioavailability, half-life) in rodent models to reconcile in vitro vs. in vivo discrepancies .

(Basic) What are common synthetic routes to 4-Chloro-2-(3,4-difluorophenyl)pyrimidine?

Answer:

  • Step 1: Synthesize 2,4-dichloropyrimidine via condensation of urea derivatives with chloroacetone.
  • Step 2: Perform Suzuki coupling with 3,4-difluorophenylboronic acid under Pd catalysis (e.g., Pd(OAc)2_2, K2_2CO3_3, DMF/H2_2O) .
  • Step 3: Purify via recrystallization (ethanol/water) or flash chromatography .

(Advanced) How to analyze regioselectivity in electrophilic substitution reactions?

Answer:

  • DFT Modeling: Simulate charge distribution to predict preferential substitution sites (e.g., para to electron-withdrawing groups) .
  • Isotopic Labeling: Introduce 2H^{2}\text{H} or 19F^{19}\text{F} tags at candidate positions and monitor reaction outcomes via 1H^{1}\text{H}/19F^{19}\text{F} NMR .
  • Competition Experiments: Compare yields of ortho/meta/para products under varying conditions (e.g., acid catalysts, solvents) .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-2-(3,4-difluorophenyl)pyrimidine
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4-Chloro-2-(3,4-difluorophenyl)pyrimidine

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